N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 4-methoxyphenyl group and a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. Its molecular formula is C₁₈H₁₅N₃O₅, with a molecular weight of 353.33 g/mol . The compound is structurally characterized by:
- A 1,3,4-oxadiazole ring (a five-membered heterocycle with two nitrogen atoms), known for its metabolic stability and role in medicinal chemistry.
- A 4-methoxyphenyl substituent, which enhances lipophilicity and may influence receptor binding.
This compound is part of a broader class of 1,3,4-oxadiazole derivatives investigated for diverse biological activities, including antimicrobial and enzyme inhibitory properties.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-12-8-6-11(7-9-12)17-20-21-18(26-17)19-16(22)15-10-24-13-4-2-3-5-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDLTEURWBXAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxy group is introduced to the phenyl ring.
Formation of the benzodioxine moiety: This can be synthesized through the reaction of catechol with epichlorohydrin, followed by cyclization.
Coupling of the synthesized intermediates: The final step involves coupling the synthesized 1,3,4-oxadiazole intermediate with the benzodioxine intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. Studies have indicated that derivatives of oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Mechanism of Action : The oxadiazole moiety is known to induce apoptosis in cancer cells by damaging DNA. In vitro studies have demonstrated that compounds similar to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can effectively inhibit the growth of glioblastoma cells .
- Case Study : In a recent study involving newly synthesized oxadiazole derivatives, compounds were tested against the LN229 glioblastoma cell line. The results indicated significant cell death and apoptosis as evidenced by colony formation and TUNEL assays .
Anti-Diabetic Properties
Research has also focused on the anti-diabetic potential of this compound:
- In Vivo Studies : In studies using genetically modified Drosophila models for diabetes, certain oxadiazole derivatives demonstrated a marked reduction in glucose levels. This suggests that compounds like this compound could be effective in managing diabetes .
α-Glucosidase Inhibition
The compound has been evaluated for its ability to inhibit α-glucosidase:
- Mechanism : α-glucosidase is an enzyme that plays a critical role in carbohydrate digestion. Inhibition of this enzyme can lead to lower postprandial glucose levels.
- Research Findings : Compounds derived from similar structures have shown effective inhibition of α-glucosidase activity in vitro. This positions this compound as a potential candidate for diabetes management .
Acetylcholinesterase Inhibition
Additionally, the compound has been studied for its acetylcholinesterase inhibitory activity:
- Relevance : Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's.
- Findings : Research indicates that derivatives containing benzodioxane structures can serve as effective acetylcholinesterase inhibitors . This suggests that this compound may also contribute to cognitive health.
Summary of Applications
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Binding to receptors: The compound may bind to specific receptors, modulating their activity and affecting cellular processes.
Interfering with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key attributes:
Key Observations :
Substituent Effects: The 4-methoxyphenyl group (present in the target compound and LMM5) is associated with moderate lipophilicity, facilitating membrane penetration. In contrast, 3,5-dimethoxyphenyl (G786-0372) increases polarity and solubility due to additional oxygen atoms .
Biological Activity: LMM5 demonstrates antifungal activity against Candida albicans (MIC₅₀: 8 µg/mL), attributed to thioredoxin reductase inhibition . Thiadiazole derivatives () may exhibit distinct activity profiles due to sulfur’s role in redox reactions, though empirical data is pending .
Synthetic Accessibility :
- The target compound and analogs are synthesized via cyclocondensation of hydrazides with carboxylic acids or esters, often using reagents like POCl₃ or Cs₂CO₃ (e.g., ) .
- Modifications at the oxadiazole 5-position (e.g., methoxyphenyl vs. benzodioxinyl) are achieved through Suzuki-Miyaura coupling or nucleophilic substitution .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C26H24N4O5
- IUPAC Name : N-{[(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)carbamoyl]methyl}-2-phenylacetamide
- Molecular Weight : 468.49 g/mol
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation and survival. Studies have indicated that compounds with oxadiazole moieties typically exhibit anticancer properties by inducing apoptosis and inhibiting tubulin polymerization.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | |
| MCF7 | 0.67 | |
| SW1116 | 0.80 | |
| BGC823 | 0.87 | |
| PC-3 | 0.67 | |
| HCT116 | 0.80 | |
| ACHN | 0.87 |
These results indicate that the compound shows potent activity against a range of cancer types, suggesting that it could be a valuable candidate for further development in cancer therapeutics.
Case Studies
- Study on Antitumor Activity : A study conducted by Arafa et al. synthesized various derivatives of oxadiazole and evaluated their anticancer activity using MTT assays. The lead compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics such as doxorubicin .
- Mechanism-Based Approaches : Research published in MDPI explored the molecular docking studies of oxadiazole derivatives against various cancer targets. The findings suggested that these compounds bind effectively to the active sites of target proteins involved in cancer progression .
Pharmacological Properties
In addition to its anticancer properties, this compound has shown potential in other biological activities:
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with carbon disulfide (CS₂) under basic conditions to form the 1,3,4-oxadiazole ring. For example, Ahmed et al. (2011) synthesized analogous oxadiazole-benzodioxane hybrids by reacting substituted hydrazides with CS₂ in ethanol under reflux, followed by purification via column chromatography . Optimization of reaction time (12–18 hours) and temperature (80–100°C) is critical for yield improvement. Characterization should include NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions and aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-O-C in benzodioxine at ~1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Ahmed et al. (2011) evaluated antihepatotoxic and antimicrobial activities of structurally similar compounds using:
- In vitro hepatoprotection assays : Measure ALT/AST levels in CCl₄-induced hepatotoxicity models .
- Antimicrobial testing : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) with ampicillin/fluconazole as controls .
- Dose-response curves : Use concentrations ranging from 10–100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How can computational chemistry enhance reaction design for synthesizing this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with reaction path searching to identify transition states and optimize activation energies. ICReDD’s methodology combines computational screening (e.g., Gibbs free energy calculations for intermediate stability) and machine learning to predict optimal solvents, catalysts, and reaction temperatures . For example, simulations of oxadiazole ring formation can prioritize reagents with lower steric hindrance or higher electrophilicity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Ahmed et al. (2011) observed activity variations in oxadiazole derivatives due to substituent electronic effects. To address discrepancies:
- Systematic SAR Studies : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate with bioactivity .
- Meta-analysis : Aggregate data from multiple studies using standardized assays (e.g., MIC values for antimicrobial activity) to identify trends .
- Crystallographic Analysis : Resolve 3D structure-activity relationships via X-ray diffraction to confirm binding conformations .
Q. How can statistical experimental design improve synthesis optimization?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to evaluate critical parameters:
Q. What advanced separation techniques are recommended for purifying this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution if stereoisomers are present .
- Membrane Technologies : Employ nanofiltration (MWCO 300–500 Da) to remove low-MW impurities .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) using ternary phase diagrams to enhance crystal purity .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological efficacy between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., liver microsome assays) to identify bioavailability issues .
- Dosage Adjustment : Use allometric scaling from in vitro IC₅₀ to in vivo doses (e.g., mg/kg body weight) while accounting for species-specific metabolic differences .
- Toxicogenomics : Perform RNA-seq on treated tissues to identify off-target effects that may counteract therapeutic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
